molecular formula C11H7F2NO B11721984 6-(3,4-Difluorophenyl)-2-hydroxypyridine CAS No. 1111113-02-0

6-(3,4-Difluorophenyl)-2-hydroxypyridine

Cat. No.: B11721984
CAS No.: 1111113-02-0
M. Wt: 207.18 g/mol
InChI Key: DHIPCSYOWKUXQQ-UHFFFAOYSA-N
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Description

6-(3,4-Difluorophenyl)-2-hydroxypyridine is a chemical compound that belongs to the class of heterocyclic organic compounds It features a pyridine ring substituted with a hydroxyl group at the 2-position and a difluorophenyl group at the 6-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(3,4-Difluorophenyl)-2-hydroxypyridine typically involves the reaction of 3,4-difluoroaniline with a suitable pyridine derivative. One common method is the condensation of 3,4-difluoroaniline with 2-pyridone under acidic conditions, followed by cyclization to form the desired product . The reaction conditions often include the use of solvents such as dichloromethane and catalysts like manganese dioxide to facilitate the oxidation process .

Industrial Production Methods: Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and yields higher purity products. The use of automated systems and advanced purification techniques, such as chromatography, ensures the consistent quality of the compound .

Chemical Reactions Analysis

Types of Reactions: 6-(3,4-Difluorophenyl)-2-hydroxypyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-(3,4-Difluorophenyl)-2-hydroxypyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 6-(3,4-Difluorophenyl)-2-hydroxypyridine involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may act as an inhibitor of specific kinases or proteases, thereby modulating cellular signaling pathways . The exact molecular targets and pathways are still under investigation, and further research is needed to fully elucidate its mechanism of action .

Comparison with Similar Compounds

  • 6-(3,4-Difluorophenyl)-2-pyridone
  • 6-(3,4-Difluorophenyl)-2-aminopyridine
  • 3,4-Difluorophenyl isocyanate

Comparison: Compared to its analogs, 6-(3,4-Difluorophenyl)-2-hydroxypyridine exhibits unique properties due to the presence of both hydroxyl and difluorophenyl groups. This combination enhances its reactivity and potential biological activities. The hydroxyl group allows for hydrogen bonding, which can influence its interaction with biological targets, while the difluorophenyl group imparts stability and lipophilicity .

Properties

CAS No.

1111113-02-0

Molecular Formula

C11H7F2NO

Molecular Weight

207.18 g/mol

IUPAC Name

6-(3,4-difluorophenyl)-1H-pyridin-2-one

InChI

InChI=1S/C11H7F2NO/c12-8-5-4-7(6-9(8)13)10-2-1-3-11(15)14-10/h1-6H,(H,14,15)

InChI Key

DHIPCSYOWKUXQQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=O)NC(=C1)C2=CC(=C(C=C2)F)F

Origin of Product

United States

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